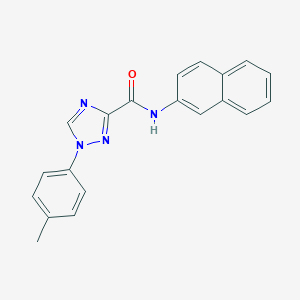![molecular formula C18H15F3N4O B278943 N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. This compound has attracted the attention of researchers due to its potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting specific enzymes or proteins in the target cells. For example, some studies have shown that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide depend on the specific application and target cells. In cancer cells, this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy. In fungal cells, this compound has been shown to disrupt the cell wall and inhibit the growth of the fungus. In viral cells, this compound has been shown to inhibit the replication of the virus.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide in lab experiments include its high purity, stability, and reproducibility. This compound is also commercially available and relatively affordable. However, the limitations of using this compound in lab experiments include its potential toxicity, limited solubility, and specificity for certain target cells.
Orientations Futures
There are several future directions for the research and development of N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide. Some of the possible directions include:
1. Optimization of the synthesis method to improve the yield and purity of the product.
2. Investigation of the structure-activity relationship of this compound to identify more potent and selective analogs.
3. Development of new formulations and delivery systems to improve the solubility and bioavailability of this compound.
4. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models and clinical trials.
5. Exploration of the potential applications of this compound in other scientific fields such as agriculture, environmental science, and nanotechnology.
Conclusion:
In conclusion, N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a versatile compound that has potential applications in various scientific fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research and development of this compound are warranted to fully explore its potential as a valuable tool in scientific research.
Méthodes De Synthèse
The synthesis of N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-methylbenzylamine with 3-(trifluoromethyl)benzaldehyde in the presence of acetic acid to form the corresponding Schiff base. The Schiff base is then reacted with methyl isocyanate to form the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratio.
Applications De Recherche Scientifique
N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has potential applications in various scientific fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as an anticancer agent, antifungal agent, and antiviral agent. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In analytical chemistry, this compound has been used as a standard reference material for the calibration of analytical instruments.
Propriétés
Nom du produit |
N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Formule moléculaire |
C18H15F3N4O |
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H15F3N4O/c1-12-6-8-14(9-7-12)25-11-22-16(23-25)17(26)24(2)15-5-3-4-13(10-15)18(19,20)21/h3-11H,1-2H3 |
Clé InChI |
GTWRPIFGQSQLJG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=CC(=C3)C(F)(F)F |
SMILES canonique |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)
![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)
![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)



![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)
![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)
